6-Methoxy-8-(piperidin-1-yl)quinolin-7-amine
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Overview
Description
6-Methoxy-8-(piperidin-1-yl)quinolin-7-amine is a quinoline derivative known for its significant pharmacological properties. Quinoline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications . This compound, in particular, has garnered attention for its potential use in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-8-(piperidin-1-yl)quinolin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone with hydrazine hydrate in the presence of dimethylacetamide . This reaction leads to the formation of the quinoline ring system with the desired substituents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated synthesis platforms can streamline the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-8-(piperidin-1-yl)quinolin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the quinoline ring system.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring, enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated quinoline derivatives with nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives with enhanced pharmacological properties .
Scientific Research Applications
6-Methoxy-8-(piperidin-1-yl)quinolin-7-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound is used in the study of cellular processes and interactions due to its ability to interact with various biological targets.
Medicine: It has shown potential as an antimalarial agent, exhibiting activity against drug-resistant strains of Plasmodium.
Mechanism of Action
The mechanism of action of 6-Methoxy-8-(piperidin-1-yl)quinolin-7-amine involves its interaction with specific molecular targets. It is believed to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, thereby disrupting the replication of pathogens . The compound also interacts with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
6-(Piperidin-1-yl)quinolin-5-amine: This compound shares a similar quinoline core but differs in the position of the piperidinyl group.
8-Quinolinamines: These compounds have similar structural features and exhibit broad-spectrum anti-infective properties.
Uniqueness: 6-Methoxy-8-(piperidin-1-yl)quinolin-7-amine is unique due to its specific substitution pattern, which enhances its biological activity and pharmacological properties. The presence of the methoxy group at the 6-position and the piperidinyl group at the 8-position contribute to its distinct mechanism of action and therapeutic potential .
Properties
CAS No. |
88609-34-1 |
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Molecular Formula |
C15H19N3O |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
6-methoxy-8-piperidin-1-ylquinolin-7-amine |
InChI |
InChI=1S/C15H19N3O/c1-19-12-10-11-6-5-7-17-14(11)15(13(12)16)18-8-3-2-4-9-18/h5-7,10H,2-4,8-9,16H2,1H3 |
InChI Key |
XWVRANMPYVDRNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=CC=N2)N3CCCCC3)N |
Origin of Product |
United States |
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